2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide
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Overview
Description
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from urea, aldehydes, and β-keto esters.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy, leading to shorter reaction times and higher yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
- **N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- **(2R)-2-({(2R)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-PHENYLETHANOYL}AMINO)-3-SULFANYLPROPANOIC ACID
Uniqueness
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(DIETHYLAMINO)-3-METHYLPHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with a diethylamino group makes it particularly interesting for medicinal chemistry applications, as it may exhibit enhanced biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H22ClN3OS2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(diethylamino)-3-methylphenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3OS2/c1-4-24(5-2)17-8-7-15(10-13(17)3)22-19(25)12-26-20-23-16-11-14(21)6-9-18(16)27-20/h6-11H,4-5,12H2,1-3H3,(H,22,25) |
InChI Key |
MOBOLXLIRUFLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C |
Origin of Product |
United States |
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